N-(1-chloro-2,2,2-trifluoroethyl)acetamide (CAS 6776-46-1) is a pre-activated, fluorinated alpha-chloro amide that serves as a highly efficient building block for introducing the 1-acetamido-2,2,2-trifluoroethyl motif into complex molecules. Unlike unactivated hemiaminals, this compound features a highly labile carbon-chlorine bond positioned directly adjacent to the strongly electron-withdrawing trifluoromethyl group. This specific structural arrangement stabilizes the molecule for storage while allowing for rapid, mild displacement by nucleophiles, such as xanthates, or base-promoted elimination to form highly reactive N-acylimines. For industrial and laboratory procurement, sourcing this pre-chlorinated intermediate eliminates the need for hazardous in-house chlorination steps, streamlining workflows in the synthesis of fluorinated amino acid surrogates and advanced radical precursors [1].
Substituting N-(1-chloro-2,2,2-trifluoroethyl)acetamide with its commercially available structural isomer, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, results in a complete divergence of chemical reactivity. The isomer contains the chlorine atom on the acetyl group, making it a standard alkylating agent that undergoes classical SN2 reactions at the nitrogen or oxygen, failing entirely to generate the required alpha-trifluoromethyl radical or N-acylimine [1]. Furthermore, attempting to substitute the target compound with its direct synthetic precursor, N-(2,2,2-trifluoro-1-hydroxyethyl)acetamide, introduces severe process bottlenecks. The unactivated hydroxyl group cannot undergo direct nucleophilic displacement; it requires harsh activation with thionyl chloride at elevated temperatures (85 °C), generating stoichiometric quantities of corrosive hydrogen chloride and sulfur dioxide gases [2]. Procurement of the pre-activated alpha-chloro amide is therefore critical to ensure correct regioselectivity and to bypass hazardous, infrastructure-heavy activation steps.
Procuring N-(1-chloro-2,2,2-trifluoroethyl)acetamide directly eliminates a highly corrosive and hazardous synthetic step from the manufacturing workflow. When using the unactivated precursor, N-(2,2,2-trifluoro-1-hydroxyethyl)acetamide, conversion to the reactive chloride requires treatment with thionyl chloride at 85 °C, which obligatorily releases stoichiometric hydrogen chloride and sulfur dioxide off-gases that mandate specialized scrubbing infrastructure [1]. In contrast, the pre-activated target compound can be directly subjected to nucleophilic substitution—such as reaction with potassium O-ethyl xanthate—achieving a 91% yield in just 15 minutes at ambient temperature without the generation of corrosive byproducts [2].
| Evidence Dimension | Activation requirements and reaction conditions |
| Target Compound Data | Direct substitution at ambient temperature (15 min reaction time) |
| Comparator Or Baseline | N-(2,2,2-trifluoro-1-hydroxyethyl)acetamide (Requires SOCl2 activation at 85 °C with toxic off-gassing) |
| Quantified Difference | Eliminates 1 hazardous synthetic step, >60 °C of heating, and the need for SO2/HCl scrubbing |
| Conditions | Xanthate displacement assay vs. precursor chlorination step |
Purchasing the pre-activated chloride significantly reduces process cycle time, lowers infrastructure requirements for toxic gas handling, and improves overall laboratory safety.
The specific placement of the chlorine atom in N-(1-chloro-2,2,2-trifluoroethyl)acetamide is non-negotiable for its role as an N-acylimine and radical precursor. The target compound features the C-Cl bond at the alpha-position relative to both the CF3 and amide groups, enabling base-promoted dehydrohalogenation or capto-dative stabilized radical generation [1]. If a buyer mistakenly procures the commercially available structural isomer, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, the reactivity profile shifts entirely. The isomer acts as a simple electrophile at the acetyl carbon, leading to N-alkylation or O-alkylation pathways, completely failing to yield the desired 1-acetamido-2,2,2-trifluoroethyl motif [2].
| Evidence Dimension | Reaction pathway and electrophilic center |
| Target Compound Data | Alpha-carbon substitution / elimination (yields trifluoromethylated amine derivatives) |
| Comparator Or Baseline | 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide (Acetyl-carbon substitution; yields N-alkylated products) |
| Quantified Difference | 100% divergence in synthetic pathway; 0% yield of desired alpha-CF3 products using the isomer |
| Conditions | Standard nucleophilic substitution or base-promoted elimination conditions |
Buyers must verify the exact CAS number (6776-46-1) to avoid procuring an isomer that is chemically incapable of generating trifluoromethylated amino acid surrogates.
Alpha-chloro amides are notoriously unstable; the non-fluorinated analog, N-(1-chloroethyl)acetamide, is highly prone to spontaneous dehydrohalogenation or hydrolysis at room temperature, making it unsuitable for commercial procurement and long-term storage [1]. However, the target compound, N-(1-chloro-2,2,2-trifluoroethyl)acetamide, benefits from the extreme electron-withdrawing nature of the adjacent trifluoromethyl group. This CF3 group destabilizes the transition state for spontaneous ionization and elimination, rendering the compound an isolable, bench-stable solid that can be stored and handled without immediate degradation [2].
| Evidence Dimension | Shelf stability and isolability |
| Target Compound Data | N-(1-chloro-2,2,2-trifluoroethyl)acetamide (Isolable, stable solid at ambient conditions) |
| Comparator Or Baseline | N-(1-chloroethyl)acetamide (Highly unstable, typically generated strictly in situ) |
| Quantified Difference | Shifts the material from a transient, non-isolable intermediate to a commercially procurable, stable building block |
| Conditions | Ambient storage and standard laboratory handling conditions |
The stabilizing effect of the CF3 group allows this highly reactive electrophilic motif to be safely shipped, stored, and utilized as a standard off-the-shelf reagent.
The target compound is the premier starting material for synthesizing S-(1-acetylamino-2,2,2-trifluoroethyl) O-ethyl dithiocarbonate. Because the alpha-chloride is highly activated, it undergoes rapid displacement by potassium O-ethyl xanthate at room temperature. The resulting xanthate is a powerful reagent for intermolecular radical additions to unactivated olefins, enabling the modular assembly of complex, heavily functionalized trifluoromethylated amines [1].
By treating N-(1-chloro-2,2,2-trifluoroethyl)acetamide with mild bases (such as triethylamine), chemists can generate N-(2,2,2-trifluoroethylidene)acetamide in situ. This transient N-acylimine is a highly electrophilic species that readily participates in Friedel-Crafts alkylations with electron-rich arenes, Grignard additions, and cycloadditions, providing a direct route to diverse alpha-trifluoromethyl amine architectures [2].
The incorporation of the CF3 group into drug candidates often improves metabolic stability and lipophilicity. Procuring this specific alpha-chloro amide allows medicinal chemists to efficiently install the 1-acetamido-2,2,2-trifluoroethyl motif—a structural surrogate for fluorinated amino acids—into lead compounds without the need to handle hazardous chlorinating reagents during the synthesis of the building block itself [1].